

Mass Spectrometry Fragmentation Analysis of Dibenzofuran-2-carboxaldehyde: A Technical Guide

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Compound of Interest

Compound Name: **Dibenzofuran-2-carboxaldehyde**

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This technical guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of **dibenzofuran-2-carboxaldehyde**. Understanding the fragmentation behavior of this molecule is crucial for its unambiguous identification in complex matrices, metabolite studies, and quality control in synthetic processes. This document outlines the principal fragmentation pathways, presents the mass spectral data in a structured format, and provides a representative experimental protocol for its analysis.

Electron Ionization Mass Spectrometry of Dibenzofuran-2-carboxaldehyde

Dibenzofuran-2-carboxaldehyde ($C_{13}H_8O_2$), with a molecular weight of 196.20 g/mol, exhibits a characteristic fragmentation pattern under electron ionization. The fragmentation is primarily dictated by the stable dibenzofuran core and the reactive aldehyde functional group.

Molecular Ion and Primary Fragmentation

Upon electron impact, **dibenzofuran-2-carboxaldehyde** readily forms a stable molecular ion ($[M]^{+\bullet}$) at m/z 196. The aromatic nature of the dibenzofuran ring system contributes to the significant abundance of the molecular ion.

The initial fragmentation events are centered around the aldehyde group, a common feature for aromatic aldehydes. A prominent fragmentation pathway involves the loss of a hydrogen radical from the aldehyde group, resulting in a highly stable acylium ion at m/z 195 ($[M-H]^+$). Another characteristic fragmentation is the loss of the entire formyl group ($\cdot CHO$), leading to the formation of the dibenzofuranyl cation at m/z 167.

Secondary Fragmentation and Characteristic Ions

Following the initial losses, the resulting fragment ions can undergo further fragmentation. The ion at m/z 167 can subsequently lose a molecule of carbon monoxide (CO), a common fragmentation pathway for furan-containing aromatic systems, to produce a highly stable ion at m/z 139. This fragment at m/z 139 is a significant ion in the mass spectrum of **dibenzofuran-2-carboxaldehyde**.

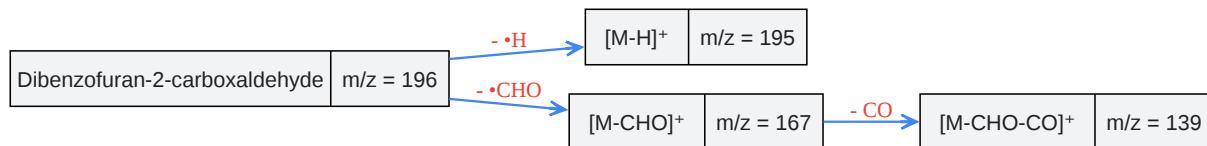
Data Presentation: Key Fragment Ions

The table below summarizes the major ions observed in the electron ionization mass spectrum of **dibenzofuran-2-carboxaldehyde** and their proposed assignments.

m/z	Proposed Ion Structure	Formula	Neutral Loss
196	Molecular Ion	$[C_{13}H_8O_2]^{+\bullet}$	-
195	$[M-H]^+$	$[C_{13}H_7O_2]^+$	$\cdot H$
167	$[M-CHO]^+$	$[C_{12}H_7O]^+$	$\cdot CHO$
139	$[M-CHO-CO]^+$	$[C_{11}H_7]^+$	CO

Proposed Fragmentation Pathway

The proposed fragmentation pathway of **dibenzofuran-2-carboxaldehyde** under electron ionization is depicted in the following diagram. This pathway is consistent with the general principles of mass spectrometry for aromatic aldehydes and heterocyclic compounds.



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